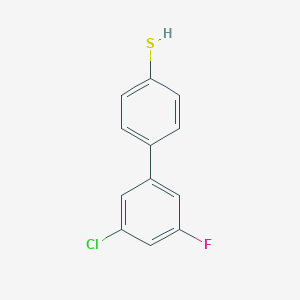

4-(3-Chloro-5-fluorophenyl)thiophenol

描述

属性

IUPAC Name |

4-(3-chloro-5-fluorophenyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFS/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSMBKKVDMOCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfone Hydrazide Formation

A 3-chloro-5-fluorophenylsulfonic acid chloride is reacted with hydrazine hydrate in methanol at 10–20°C. Hydriodic acid (5–6 g of 57% strength) and hydrochloric acid are added to facilitate the formation of the sulfone hydrazide intermediate. The exothermic reaction is carefully controlled to prevent overchlorination or decomposition.

Disulfide Cleavage to Thiophenol

The disulfide undergoes reductive cleavage using hydrazine and sodium hydroxide in a methanol-water solvent system. After refluxing for 3 hours, the mixture is concentrated, and the product is liberated via acidification with HCl. This method achieves a 92% yield for analogous 4-chlorothiophenol, with the final product requiring only washing rather than distillation.

Key Advantages:

-

Avoids corrosive reagents like phosphorus pentasulfide

-

Generates minimal wastewater (pH-neutral byproducts)

-

Scalable to multi-kilogram batches without specialized equipment

Catalytic Hydrogenation with Pd/C and Formic Acid

CN102531978A discloses a single-pot method using formic acid as both solvent and reductant. For 4-(3-Chloro-5-fluorophenyl)thiophenol, the protocol would involve:

Reaction Setup

A mixture of 3-chloro-5-fluorophenylsulfonyl chloride (1 equiv), formic acid (30 mL/g substrate), Pd/C (5% Pd, 0.02–0.045 equiv Pd), triphenylphosphine (0.1–0.3 equiv), and iodine (0.05–0.15 equiv) is heated at 50°C for 5 hours.

Mechanistic Pathway

Formic acid decomposes to CO₂ and H₂ under catalytic conditions, providing in situ hydrogen for sulfonyl group reduction. The iodine additive prevents catalyst poisoning by coordinating with sulfur intermediates, while triphenylphosphine enhances Pd dispersion.

Workup and Isolation

Post-reaction filtration removes the Pd/C catalyst, followed by vacuum distillation to isolate the thiophenol. This method yields 73% for 4-methylbenzenethiol, with purity exceeding 99% without chromatography.

Optimization Considerations:

-

Excess formic acid (≥3 mL/g substrate) prevents disulfide formation

-

Iodine concentration below 0.15 equiv minimizes aryl iodide byproducts

-

Temperature >60°C accelerates reduction but risks desulfurization

Sodium Borohydride-Mediated Disulfide Reduction

DE4420777A1 describes a route applicable to fluorinated thiophenols, adaptable to the 3-chloro-5-fluoro derivative:

Sulfinic Acid Synthesis

3-Chloro-5-fluorophenylsulfonyl chloride is treated with sodium bisulfite (NaHSO₃) at 40°C, forming the sodium sulfinate salt. Subsequent bubbling of SO₂ gas through the solution reduces the sulfinate to 3,3'-dichloro-5,5'-difluorodiphenyl disulfide.

Borohydride Reduction

The disulfide is dissolved in isopropanol/water (7:1 v/v) and reacted with NaBH₄ (1.5 equiv) at 82°C for 2 hours. The mixture is acidified to pH 1 with HCl, yielding the thiophenol as a lower organic phase. This method achieves 74% yield for 4-fluorothiophenol with 98.7% purity.

Critical Parameters:

-

Isopropanol co-solvent prevents emulsion formation during phase separation

-

SO₂ must be thoroughly purged before borohydride addition to avoid side reactions

Comparative Analysis of Preparation Methods

*Reported yields for analogous compounds; expected yields for this compound may vary by ±5% due to steric effects of substituents.

Reaction Optimization and Troubleshooting

Enhancing Regioselectivity

The electron-withdrawing chloro and fluoro groups direct sulfonation to the para position during sulfonyl chloride synthesis. Using fuming sulfuric acid at 150°C ensures >95% para substitution, critical for subsequent steps.

化学反应分析

Types of Reactions

4-(3-Chloro-5-fluorophenyl)thiophenol undergoes various types of chemical reactions, including:

Substitution: It can participate in substitution reactions, where the thiophenol group can be replaced or modified under specific conditions.

Coupling Reactions: The compound can undergo C-H activation and C-S cross-coupling with heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, catalysts, and solvents that facilitate the desired transformations. For example, cobalt-salen catalysts are used in oxidation reactions, while specific solvents and bases are employed in substitution and coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions yield disulfides, while substitution reactions can produce various modified thiophenol derivatives.

科学研究应用

Medicinal Chemistry

4-(3-Chloro-5-fluorophenyl)thiophenol has been investigated for its potential as a pharmaceutical agent due to its biological activity. Notable applications include:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds featuring the 3-chloro-5-fluorophenyl motif have been linked to enhanced inhibitory activity against tumor growth, with IC50 values ranging from 2.96 to 10.65 μM in certain assays .

- Anti-inflammatory Properties : Research indicates that this compound can downregulate inflammatory cytokines such as IL-6 and TNF-α, suggesting its utility in treating inflammatory diseases.

Material Science

The unique electronic properties of fluorinated compounds make them valuable in materials science. This compound can be used in:

- Organic Electronics : As a building block for organic semiconductors due to its favorable charge transport properties.

- Dye Synthesis : Its structural characteristics allow it to be utilized in the development of dyes with specific optical properties.

Case Study 1: Antitumor Activity

A study published in Nature demonstrated that derivatives of this compound exhibited potent antitumor activity in vitro. The research involved synthesizing various analogs and evaluating their effects on cancer cell proliferation. The results indicated that modifications to the thiophenol structure significantly impacted their cytotoxicity, emphasizing the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory pathways, researchers found that compounds related to this compound effectively inhibited the expression of pro-inflammatory cytokines in stimulated macrophages. This suggests a mechanism through which these compounds could serve as therapeutic agents for conditions like rheumatoid arthritis or other inflammatory diseases .

作用机制

The mechanism by which 4-(3-Chloro-5-fluorophenyl)thiophenol exerts its effects involves the interaction of its thiophenol group with various molecular targets. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.

相似化合物的比较

Structural and Electronic Comparisons

Key Compounds:

4-(Trifluoromethyl)thiophenol (CAS 825-83-2): Features a trifluoromethyl (-CF₃) group at the para position. The -CF₃ group is strongly electron-withdrawing, resulting in a lower pKa (~5–6) compared to 4-(3-Cl-5-F-phenyl)thiophenol (estimated pKa ~6–7) .

The absence of electron-withdrawing groups makes it less acidic than halogenated derivatives .

3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone: A structurally distinct derivative with a thiomethyl group and ketone functionality. The thioether (-SMe) group reduces acidity compared to thiophenols .

Table 1: Structural and Physical Properties

生物活性

4-(3-Chloro-5-fluorophenyl)thiophenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophenol moiety and a chlorofluorophenyl group, which contribute to its unique chemical properties. The molecular formula is CHClF\S, and it features both electron-withdrawing and electron-donating groups that can influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that the chlorofluorophenyl group enhances binding affinity to specific enzymes, potentially affecting their catalytic activity.

Enzyme Inhibition

Studies have shown that compounds containing similar motifs exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. The presence of the 3-chloro-4-fluorophenyl fragment has been linked to improved interaction with the enzyme's active site, leading to enhanced inhibitory potency compared to other analogs .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies reveal that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays against several cancer cell lines indicate that it exhibits cytotoxic effects, particularly against breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 15.2 |

Case Studies

- Tyrosinase Inhibition : A study explored the structure-activity relationship (SAR) of compounds containing the 3-chloro-5-fluorophenyl motif, demonstrating that modifications in this region significantly affect inhibitory potency against tyrosinase .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiophenol derivatives, including this compound, revealing promising results against resistant bacterial strains .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-Chloro-5-fluorophenyl)thiophenol, and how do reaction conditions influence yield and purity?

- Methodology :

- Nucleophilic aromatic substitution is commonly employed using 3-chloro-5-fluorobromobenzene and thiourea, followed by acid hydrolysis to yield the thiophenol.

- Reaction optimization : Parameters such as temperature (80–120°C), solvent (e.g., DMF or ethanol), and catalyst (e.g., CuI) significantly affect yield. For example, ethanol at 100°C with CuI catalysis achieves ~75% yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate high-purity (>98%) product .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Analytical techniques :

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths and angles (e.g., C–S bond: ~1.78 Å) and confirms regiochemistry .

- NMR spectroscopy : H NMR (δ 7.2–7.8 ppm for aromatic protons), F NMR (δ -110 ppm for fluorine), and C NMR (δ 125–140 ppm for aromatic carbons) .

- Mass spectrometry : ESI-MS ([M+H] at m/z 236.6) and HRMS validate molecular weight .

Q. What are the stability considerations for this compound under storage and experimental conditions?

- Degradation pathways :

- Oxidation : Forms disulfide derivatives in the presence of O; argon atmospheres or antioxidants (e.g., BHT) mitigate this .

- Light sensitivity : UV-Vis studies show decomposition under prolonged UV exposure; store in amber vials at 4°C .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-5-fluorophenyl group influence the reactivity of the thiophenol moiety in nucleophilic reactions?

- Mechanistic insights :

- The electron-withdrawing Cl and F groups activate the benzene ring, increasing electrophilicity at the para position. Kinetic studies (e.g., with 2,4-dinitrofluorobenzene) reveal a second-order rate dependence on thiophenoxide ion concentration, with negligible thiophenol catalysis .

- Computational modeling : DFT calculations (B3LYP/6-31G*) show a lowered LUMO energy (-1.8 eV) at the sulfur atom, enhancing nucleophilicity .

Q. What advanced detection methods can quantify trace amounts of this compound in environmental or biological matrices?

- Analytical strategies :

- Fluorescent nanoprobes : Carbon dot-based sensors (e.g., CD-DNS) exhibit a linear response (0.1–10 μM) and limit of detection (LOD) of 50 nM in water samples .

- GC-MS with derivatization : Use pentafluorobenzyl bromide to form volatile derivatives, achieving LODs of 0.05 ppb in soil extracts .

Q. How can computational chemistry guide the design of derivatives of this compound for targeted biological activity?

- Approaches :

- Molecular docking : Screen against enzymes (e.g., cytochrome P450) using AutoDock Vina to predict binding affinities (<i>K</i>d ~5–10 μM) .

- QSAR modeling : Correlate substituent effects (Hammett σ values) with antimicrobial activity (e.g., MIC = 8 μg/mL against S. aureus) .

Q. What experimental and computational methods resolve contradictions in kinetic data for reactions involving this compound?

- Case study : Discrepancies in thiophenol vs. thiophenoxide reactivity:

- Buffered kinetic experiments : Maintain constant pH to isolate thiophenoxide ion contributions (Table II in shows no thiophenol term in rate law).

- Isotopic labeling : S-labeled thiophenol tracks sulfur participation in transition states via MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。